A Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride
A Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride. In the absence of publicly available experimental spectra for this specific salt, this guide synthesizes foundational NMR principles and data from analogous structures to offer a robust predictive framework. It is designed to assist researchers in the structural elucidation and purity assessment of this compound. The guide further outlines a comprehensive experimental protocol for the acquisition of high-quality NMR data, ensuring self-validating and reproducible results.
Introduction
Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride is a substituted amino acid derivative with potential applications in synthetic organic chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization and purity verification of such novel chemical entities. This guide provides a detailed theoretical framework for the expected ¹H and ¹³C NMR chemical shifts and coupling patterns of the title compound, grounded in established principles of substituent effects on aromatic systems and chemical shift theory.
The hydrochloride salt form introduces a protonated amino group (-NH₃⁺), which significantly influences the electronic environment of neighboring nuclei, leading to characteristic downfield shifts. The presence of a stereocenter at the α-carbon and the complex substitution pattern on the phenyl ring necessitates a thorough and predictive NMR analysis.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride in a common deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the α-methyl protons, and the protons of the ammonium group. The chemical shifts are influenced by inductive effects, resonance, and the magnetic anisotropy of the aromatic ring.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Aromatic H (H-2') | 8.4 - 8.6 | s (singlet) or t (triplet, small J) | 1H | Positioned between two electron-withdrawing groups (nitro and the substituted alkyl chain), this proton is expected to be the most deshielded aromatic proton. |
| Aromatic H (H-4') | 8.2 - 8.4 | d (doublet) or dd (doublet of doublets) | 1H | Ortho to the nitro group, this proton will be significantly deshielded due to the strong electron-withdrawing nature of NO₂. |
| Aromatic H (H-6') | 7.9 - 8.1 | d (doublet) or dd (doublet of doublets) | 1H | Ortho to the substituted alkyl chain, this proton will be less deshielded than H-4'. |
| Aromatic H (H-5') | 7.6 - 7.8 | t (triplet) | 1H | Meta to both substituents, this proton will be the least deshielded of the aromatic protons. |
| Ammonium (-NH₃⁺) | 9.0 - 9.5 | br s (broad singlet) | 3H | The protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange with trace water. |
| Methyl Ester (-OCH₃) | 3.7 - 3.9 | s (singlet) | 3H | Typical chemical shift for a methyl ester group. |
| α-Methyl (-CH₃) | 1.8 - 2.0 | s (singlet) | 3H | This methyl group is attached to a quaternary carbon and will therefore appear as a singlet. |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of attached atoms and functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Carbonyl (-C=O) | 170 - 175 | Characteristic chemical shift for an ester carbonyl carbon.[3] |
| Aromatic C (C-3') | 148 - 150 | Attached to the nitro group, this carbon is significantly deshielded. |
| Aromatic C (C-1') | 140 - 145 | Attached to the substituted alkyl chain. |
| Aromatic C (C-2', C-4', C-6') | 120 - 135 | The exact shifts will depend on the combined electronic effects of the substituents. |
| Aromatic C (C-5') | 120 - 125 | Expected to be in the typical aromatic region. |
| α-Carbon (-C(NH₃⁺)-) | 55 - 65 | The attachment of the electron-withdrawing ammonium group and the ester functionality deshields this quaternary carbon. |
| Methyl Ester (-OCH₃) | 52 - 55 | Typical chemical shift for a methyl ester carbon.[3] |
| α-Methyl (-CH₃) | 20 - 25 | Aliphatic methyl group attached to a quaternary carbon. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR spectra, a standardized experimental protocol is crucial.
1. Sample Preparation
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Weigh approximately 5-10 mg of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride directly into a clean, dry NMR tube.
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Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing the exchangeable -NH₃⁺ protons.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[5]
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
2. NMR Instrument Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters on a 400 MHz spectrometer might include: a 30-degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
-
Advanced Experiments (Optional):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.
-
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on the predicted values and the data from 2D NMR experiments.
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the acquisition and analysis of NMR data.
Conclusion
This technical guide provides a comprehensive predicted ¹H and ¹³C NMR analysis for Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride, a crucial step for its unambiguous identification and characterization. By combining theoretical predictions with a detailed, self-validating experimental protocol, researchers are equipped to confidently acquire and interpret the NMR spectra of this and structurally related compounds. The application of advanced 2D NMR techniques, as outlined, will further solidify the structural assignments and ensure the highest level of scientific integrity in the characterization of novel chemical entities.
References
- Abraham, R. J., Canton, M., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
- Reich, H. J. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Kivala, M., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
- Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 141.
- Kivala, M., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- NextSDS. (n.d.). methyl 2-amino-2-(3-nitrophenyl)
- Vaia. (n.d.).
- Sigma-Aldrich. (n.d.). methyl 2-amino-2-(3-nitrophenyl)
- MilliporeSigma. (n.d.). (R)-Methyl 2-amino-3-(3-nitrophenyl)
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
Sources
- 1. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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